molecular formula C10H6ClF2N3O3 B12577447 6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one CAS No. 634199-35-2

6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one

Cat. No.: B12577447
CAS No.: 634199-35-2
M. Wt: 289.62 g/mol
InChI Key: BHDVKIVMNSOBQO-UHFFFAOYSA-N
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Description

6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazole with 4-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, palladium catalysts for hydrogenation, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can result in various substituted pyrazole derivatives .

Scientific Research Applications

6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

CAS No.

634199-35-2

Molecular Formula

C10H6ClF2N3O3

Molecular Weight

289.62 g/mol

IUPAC Name

2-[4-chloro-5-(difluoromethyl)-1H-pyrazol-3-yl]-4-nitrophenol

InChI

InChI=1S/C10H6ClF2N3O3/c11-7-8(14-15-9(7)10(12)13)5-3-4(16(18)19)1-2-6(5)17/h1-3,10,17H,(H,14,15)

InChI Key

BHDVKIVMNSOBQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NNC(=C2Cl)C(F)F)O

Origin of Product

United States

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